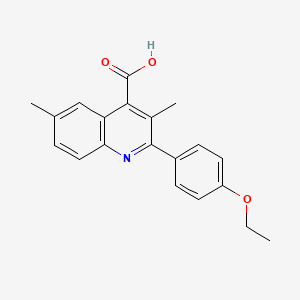

2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds like “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” often involves multiple steps and various chemical reactions . For instance, the synthesis of related compounds often involves reactions such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . These classical synthesis protocols are used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be analyzed using various spectroscopic techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) . These techniques can provide detailed information about the molecular structure and functional groups present in the compound .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be complex and diverse . For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be analyzed using various techniques. For instance, the melting and boiling points, density, solubility, physical state, color, flavor, and aroma can be determined . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

- Research indicates that derivatives of quinoline carboxylic acids, similar to 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid, exhibit antibacterial and antifungal properties. For instance, the study by Corelli et al. (1983) discussed the synthesis and antibacterial activities of 4-hydroxyquinoline-3-carboxylic acid and its analogs, which showed promising antibacterial potential (Corelli et al., 1983).

Synthesis and Properties of Complexes

- A study by Lei et al. (2014) demonstrated the synthesis of carboxyl-functionalized 2-phenylquinoline derivatives and their reactions with Cd(CH3COO)2, forming new cadmium complexes. These complexes were characterized for their fluorescent behavior and antibacterial activities (Lei et al., 2014).

Chemical Synthesis and Structural Analysis

- The research by Ukrainets et al. (2006) focused on the simple synthesis of esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which is relevant to understanding the chemical properties and potential applications of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid (Ukrainets et al., 2006).

Applications in Drug Development

- A study by Horchler et al. (2007) described the synthesis of novel quinoline and quinoline-2-carboxylic acid amides, which are structurally related to 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid. These compounds were identified as potent antagonists, which highlights the potential of quinoline derivatives in drug discovery (Horchler et al., 2007).

Antiallergy Agents

- Althuis et al. (1980) developed a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives with significant antiallergy activity, showcasing another potential medical application of quinoline derivatives (Althuis et al., 1980).

Isolation from Natural Sources

- Starratt and Caveney (1996) isolated a new quinoline-2-carboxylic acid from Ephedra species, indicating the presence of similar compounds in nature and their potential for various applications (Starratt & Caveney, 1996).

Photolabile Protecting Groups

- Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on hydroxyquinoline, which can be related to the study of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid in similar applications (Fedoryak & Dore, 2002).

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-24-15-8-6-14(7-9-15)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQVVQBIWXRIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

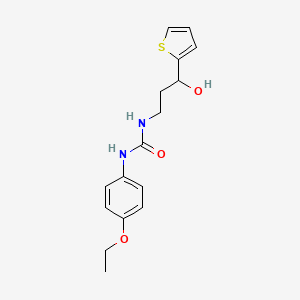

![(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2429588.png)

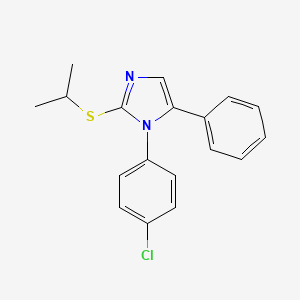

![8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2429589.png)

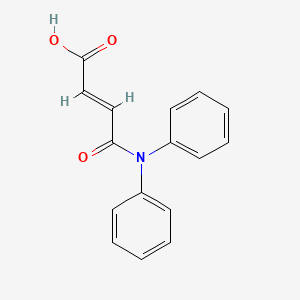

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2429591.png)

![N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2429594.png)

![2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2429597.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)

![4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B2429601.png)

![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)